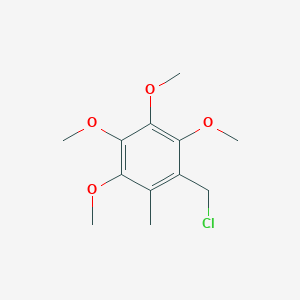
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, four methoxy groups, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- typically involves the chloromethylation of a tetramethoxy-methylbenzene derivative. The reaction is carried out under acidic conditions with a catalyst such as zinc chloride (ZnCl₂) to facilitate the electrophilic substitution reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under basic conditions to facilitate the substitution of the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to oxidize the methoxy groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
Substitution: Products such as hydroxymethyl or aminomethyl derivatives.
Oxidation: Quinone derivatives.
Reduction: Reduced forms with altered functional groups.
Applications De Recherche Scientifique
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the methoxy groups, resulting in different chemical properties.
Benzene, 1-chloro-3-(chloromethyl)-: Contains an additional chloromethyl group, leading to increased reactivity.
Benzene, 1,2-bis(chloromethyl)-: Features two chloromethyl groups, which significantly alter its chemical behavior.
Uniqueness
Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity. The combination of these functional groups provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
127430-84-6 |
|---|---|
Formule moléculaire |
C12H17ClO4 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methylbenzene |
InChI |
InChI=1S/C12H17ClO4/c1-7-8(6-13)10(15-3)12(17-5)11(16-4)9(7)14-2/h6H2,1-5H3 |
Clé InChI |
FQOYGZKDOZPPIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)OC)OC)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
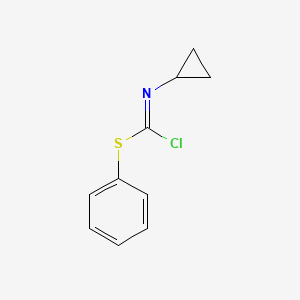

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
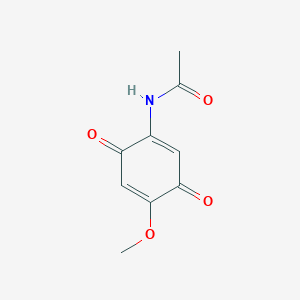
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
methanone](/img/structure/B14281915.png)

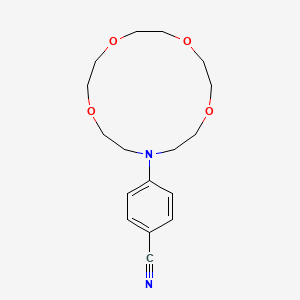

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
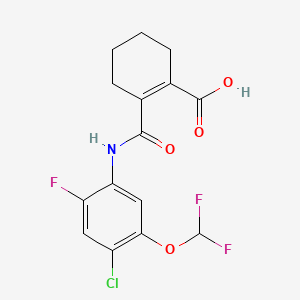
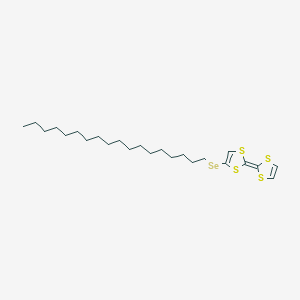
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
